![molecular formula C9H17N3O5 B14438725 (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid CAS No. 76490-12-5](/img/structure/B14438725.png)
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two amino groups, a carboxymethyl group, and a keto group. Its stereochemistry is defined by the (6R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids and carboxylic acids. The synthesis may involve protection and deprotection steps to ensure the selective reaction of functional groups. For instance, the amino groups might be protected using carbamate groups, followed by the introduction of the carboxymethyl group through alkylation reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The amino and carboxymethyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6S)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid: The stereoisomer with the (6S) configuration.
2,6-Diaminoheptanoic acid: Lacks the carboxymethyl and keto groups.
7-Oxoheptanoic acid: Lacks the amino groups.
Uniqueness
(6R)-2,6-Diamino-7-[(carboxymethyl)amino]-7-oxoheptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Properties
CAS No. |
76490-12-5 |
|---|---|
Molecular Formula |
C9H17N3O5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(6R)-2,6-diamino-7-(carboxymethylamino)-7-oxoheptanoic acid |
InChI |
InChI=1S/C9H17N3O5/c10-5(8(15)12-4-7(13)14)2-1-3-6(11)9(16)17/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6?/m1/s1 |
InChI Key |
BLIIFPLCJJSGEC-LWOQYNTDSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)
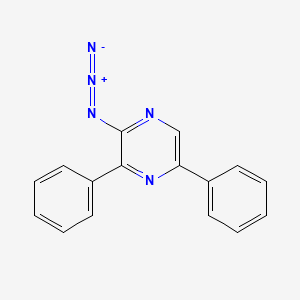
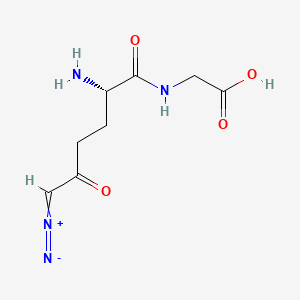
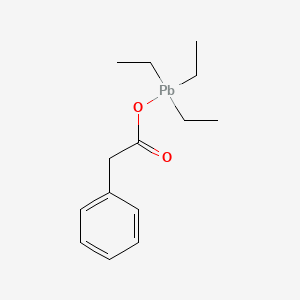
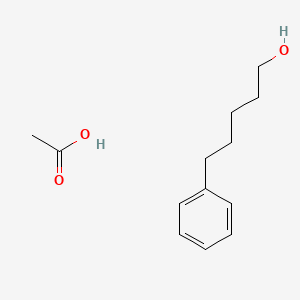
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
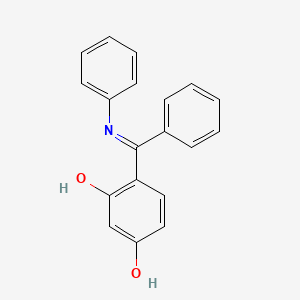
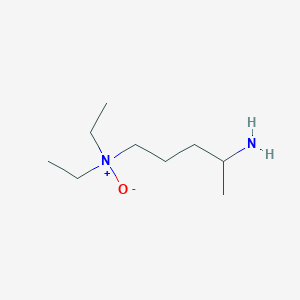

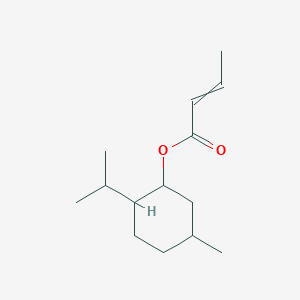
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)

